molecular formula C44H88O2 B092664 Behenyl behenate CAS No. 17671-27-1

Behenyl behenate

Cat. No. B092664
CAS RN: 17671-27-1
M. Wt: 649.2 g/mol
InChI Key: NJIMZDGGLTUCPX-UHFFFAOYSA-N
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Description

Behenyl behenate is a fatty acid ester that is derived from behenic acid, also known as docosanoic acid. It is a long-chain saturated fatty acid with 22 carbon atoms. This compound is known for its applications in various industries, including pharmaceuticals, where it is used as a sustained-release matrix due to its physical and thermal properties . It is also relevant in nutritional studies, as dietary behenic acid has been investigated for its effects on serum lipid concentrations in humans .

Synthesis Analysis

The synthesis of this compound itself is not directly discussed in the provided papers. However, the synthesis of related compounds, such as arylruthenium(II) complexes, involves cyclometalation reactions and the use of ligands with phosphorus and carbon donors . While this does not pertain to this compound directly, it provides insight into the types of synthetic strategies that might be employed in the synthesis of complex fatty acid derivatives.

Molecular Structure Analysis

The molecular structure of this compound is characterized by a long hydrocarbon chain with a carboxylic ester functional group. The structure is responsible for its physical properties, such as its melting point and solubility. In the context of glyceryl behenate, which is a related compound, X-ray diffraction has been used to characterize its polymorphs and lamellar phases, indicating the importance of molecular structure in determining the physical properties of such compounds .

Chemical Reactions Analysis

The papers provided do not detail chemical reactions specifically involving this compound. However, the study of arylruthenium(II) complexes and the thermal behavior of glyceryl behenate suggest that this compound could potentially engage in reactions typical of fatty acid esters, such as hydrolysis or transesterification, under certain conditions.

Physical and Chemical Properties Analysis

The physical and thermal properties of glyceryl behenate, a compound related to this compound, have been extensively studied. Techniques such as synchrotron X-ray diffraction, Differential Scanning Calorimetry, and Infrared Spectroscopy have been employed to characterize its polymorphs and understand the influence of crystallization rate on the formation of different lamellar phases . These findings are relevant to this compound, as they suggest that its physical properties can be finely tuned by controlling the crystallization process.

In terms of its impact on human health, behenic acid, from which this compound is derived, has been shown to raise cholesterol levels in humans. A study comparing the effects of behenic acid to other fatty acids found that it increased total and LDL cholesterol levels, indicating that despite its low bioavailability, behenic acid influences serum lipid concentrations .

Scientific Research Applications

  • Controlled Drug Release : Behenyl behenate is used in the formulation of solid dispersions for controlled drug release. Keen et al. (2015) investigated glyceryl behenate's role in improving the processing of high molecular weight polyvinylpyrrolidone dispersions by hot-melt extrusion, leading to enhanced controlled release profiles in tablets (Keen et al., 2015).

  • Pharmaceutical Excipient Characterization : Jannin et al. (2007) characterized the physical and thermal properties of glyceryl behenate, highlighting its utility as a sustained-release matrix in pharmaceutical applications. The study provided detailed insights into the polymorphism of glyceryl behenate using X-ray diffraction, differential scanning calorimetry, and infrared spectroscopy (Jannin et al., 2007).

  • Photothermographic Imaging and Diffraction Reference Material : Silver behenate is studied for its applications in photothermographic imaging and as a diffraction reference material. Paszkowicz et al. (2009) explored its properties under high pressure using X-ray diffraction, discussing its utility in these fields (Paszkowicz et al., 2009).

  • Free-Radical Polymerization : The kinetics of free-radical polymerization of behenyl acrylate were explored by Baruah et al. (1994), indicating potential applications in creating high molecular weight polymers (Baruah et al., 1994).

  • Low-Angle Diffraction Standard : Huang et al. (1993) characterized silver behenate as a potential low-angle diffraction standard, useful in powder diffraction techniques (Huang et al., 1993).

  • Matrix Monolithic Capsules : Duclos et al. (1999) studied the rheology of polyol behenates for drug release from matrix monolithic capsules. Different hydrophilic-lipophilic balances of behenates were explored to understand their influence on drug release kinetics (Duclos et al., 1999).

  • Solid Lipid Nanoparticles : Jenning et al. (2000) investigated the structure and mixing behavior of solid lipid nanoparticles (SLN) incorporating glyceryl behenate, revealing insights into improved drug delivery systems (Jenning et al., 2000).

  • Cholesterol Effects in Humans : Behenic acid was studied by Cater and Denke (2001) for its effects on serum lipid concentrations in humans, providing valuable information for nutritional sciences (Cater & Denke, 2001).

Future Directions

Behenyl behenate is currently used in various skin care products and color cosmetics . It can be used as a natural structuring and gelling agent . As it is derived from naturally derived feedstock, it aligns with the trend towards more natural and sustainable ingredients in cosmetics .

properties

IUPAC Name

docosyl docosanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C44H88O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-46-44(45)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-43H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJIMZDGGLTUCPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H88O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0066242
Record name Behenyl behenate
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Molecular Weight

649.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dry Powder; Other Solid, Solid; [Sigma-Aldrich MSDS]
Record name Docosanoic acid, docosyl ester
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Record name Behenyl behenate
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CAS RN

17671-27-1
Record name Behenyl behenate
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Record name Behenyl behenate
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Record name Docosanoic acid, docosyl ester
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Record name Behenyl behenate
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Record name Docosyl docosanoate
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Record name BEHENYL BEHENATE
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Synthesis routes and methods

Procedure details

A four-necked round-bottom flask equipped with a stirrer, a thermocouple, and a nitrogen inlet tube was charged with 1 mole of behenic acid per 1 mole of behenyl alcohol. The ingredients in the flask were heated at 130° C. for 3 hours under a nitrogen atmosphere, to carry out an esterification reaction. The reaction product was purified with methyl ether, to give behenyl behenate. Here, the resulting compound had an acid value of 0.1 mgKOH/g, and a hydroxyl value of 1.2 mgKOH/g.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural characterization of behenyl behenate?

A1: this compound is a symmetrical diester wax composed of behenyl alcohol esterified with behenic acid. Its molecular formula is C44H86O2, and its molecular weight is 639.1 g/mol. While specific spectroscopic data is not provided in the given research papers, characteristic peaks in infrared spectroscopy (IR) would be expected for the C=O and C-H bonds present in the ester and alkyl chains, respectively.

Q2: How does this compound affect the properties of candelilla wax in cosmetic formulations?

A2: Research has shown that incorporating this compound significantly enhances the gel hardness of candelilla wax []. When mixed at a ratio of 70:30 (candelilla wax:this compound), the gel hardness increased fourfold compared to pure candelilla wax gel. This enhancement is attributed to a change in the internal structure of the gel. Scanning electron microscopy revealed that the addition of this compound transforms the heterogeneous spherical clusters of candelilla wax into a more homogeneous card-house structure composed of plate crystals, similar to the structure observed in paraffin wax gel []. This structural change contributes to the increased hardness.

Q3: What is the significance of this compound's molecular structure in its interaction with candelilla wax?

A3: The long alkyl chains of both this compound and candelilla wax promote strong intermolecular interactions, specifically van der Waals forces. These forces contribute to the solid nature of both waxes at room temperature. When combined, the long, symmetrical structure of this compound likely facilitates its integration into the candelilla wax matrix, leading to a denser, more organized structure that enhances hardness []. This effect is not observed with shorter chain esters or the individual components of this compound, suggesting the importance of both chain length and the diester structure.

Q4: Beyond cosmetics, what other applications might this compound have based on its observed properties?

A4: The ability of this compound to modify the texture and consistency of candelilla wax, along with its plant-derived origin, suggests potential applications in various fields. For example, it could be explored as an additive in pharmaceutical formulations to modulate drug release from lipid-based drug delivery systems. Its presence in Cenchrus biflorus Roxb. [] also hints at potential biological activities that warrant further investigation. Furthermore, its ability to diffuse through polyethylene [] makes it a candidate for applications involving controlled release or barrier properties.

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